![molecular formula C15H17NO4 B7480528 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone](/img/structure/B7480528.png)
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone
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Overview
Description
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone, also known as MBME, is a chemical compound with potential applications in scientific research. MBME is a synthetic compound that belongs to the family of benzofuran derivatives.
Mechanism of Action
The exact mechanism of action of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone is not fully understood. However, it is believed that 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone exerts its effects by modulating various signaling pathways in the body. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to have a number of biochemical and physiological effects. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in various tissues. Additionally, 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone in lab experiments is its high purity and stability. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone can be synthesized in high yields and can be stored for long periods of time without degradation. However, one limitation of using 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone in lab experiments is its cost. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone is a synthetic compound and can be expensive to produce in large quantities.
Future Directions
There are several future directions for research on 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone. One direction is to further elucidate the mechanism of action of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone. This will help to better understand how 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone exerts its effects and may lead to the development of more potent and selective compounds. Another direction is to explore the potential of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone as a therapeutic agent for various diseases. This will involve further in vitro and in vivo studies to determine the efficacy and safety of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone in animal models and humans. Finally, future research may focus on the development of novel synthetic methods for the production of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone and related compounds.
Synthesis Methods
The synthesis of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with morpholine and ethyl chloroacetate in the presence of potassium carbonate. The resulting compound is then subjected to a series of reactions to produce 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone. This synthesis method has been optimized to produce high yields of pure 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone.
Scientific Research Applications
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been used in scientific research for its potential applications in the treatment of various diseases. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has also been shown to have anticancer properties, making it a potential candidate for the treatment of various types of cancer.
properties
IUPAC Name |
2-(6-methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-12-2-3-13-11(10-20-14(13)9-12)8-15(17)16-4-6-19-7-5-16/h2-3,9-10H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUYUEIRSGINAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone |
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